Linsitinib-d3 Linsitinib-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672583
InChI: InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3
SMILES:
Molecular Formula: C26H23N5O
Molecular Weight: 424.5 g/mol

Linsitinib-d3

CAS No.:

Cat. No.: VC16672583

Molecular Formula: C26H23N5O

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Linsitinib-d3 -

Specification

Molecular Formula C26H23N5O
Molecular Weight 424.5 g/mol
IUPAC Name 3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol
Standard InChI InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3
Standard InChI Key PKCDDUHJAFVJJB-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O
Canonical SMILES CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O

Introduction

Chemical Structure and Deuteration Strategy

Linsitinib-d3 (C₂₆H₂₀D₃N₅O) is derived from linsitinib through selective deuteration at three hydrogen positions within its molecular framework. The parent compound, linsitinib, features an imidazo[1,5-a]pyrazine core substituted with a 2-phenylquinolin-7-yl group, a cis-3-hydroxy-3-methylcyclobutyl moiety, and an amino group . Deuterium incorporation occurs at metabolically vulnerable sites, typically carbon-deuterium (C-D) bonds in the cyclobutyl or aromatic regions, to retard oxidative metabolism by cytochrome P450 enzymes .

Table 1: Key Structural and Physicochemical Properties of Linsitinib-d3

PropertyLinsitinib-d3Linsitinib (Parent)
Molecular FormulaC₂₆H₂₀D₃N₅OC₂₆H₂₃N₅O
Molecular Weight424.5 g/mol421.5 g/mol
Deuterium Positions3 (Specific sites undisclosed)N/A
IC₅₀ (IGF-1R)~35 nM (estimated)35 nM
IC₅₀ (IR)~75 nM (estimated)75 nM

The deuterium isotope effect in Linsitinib-d3 is anticipated to prolong its half-life by reducing first-pass metabolism, thereby enhancing bioavailability and enabling less frequent dosing compared to linsitinib .

Mechanism of Action and Target Inhibition

Linsitinib-d3 operates as a competitive ATP-binding inhibitor within the tyrosine kinase domains of IGF-1R and IR. By preventing autophosphorylation of these receptors, it disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cellular proliferation, survival, and differentiation .

IGF-1R and IR Signaling in Disease

IGF-1R overexpression is implicated in numerous cancers, such as breast, lung, and colorectal carcinomas, where it promotes tumor growth and metastasis . In TED, aberrant IGF-1R activity on orbital fibroblasts and thyrocytes drives inflammation, glycosaminoglycan production, and tissue remodeling . Linsitinib-d3’s dual receptor inhibition offers a multimodal approach to counteract these pathological processes.

Table 2: Preclinical Efficacy of Linsitinib (Parent) in Disease Models

Model TypeOutcomeConcentrationCitation
IGF-1R+ Cancer Cells73-78% proliferation inhibition31,612.5–63,225 ng/mL
TSH-R+ Orbital Fibroblasts75% apoptosis induction31,612.5 ng/mL
TED Mouse ModelReduced orbital inflammation and autoimmunity50 mg/kg/day

These findings suggest that Linsitinib-d3, by preserving the pharmacological activity of its parent compound, could achieve similar or superior efficacy in clinical settings.

Preclinical and Clinical Development

While Linsitinib-d3 remains in preclinical evaluation, its parent compound has advanced to Phase 2b trials for TED (NCT05276063) and earlier-phase oncology studies . Key insights from these trials inform the deuterated derivative’s development:

Thyroid Eye Disease Applications

In a TSHR-immunized mouse model, linsitinib reduced autoimmune responses and orbital pathology by 50–70%, irrespective of disease stage . Linsitinib-d3’s enhanced pharmacokinetics could amplify these effects, particularly in late-stage TED characterized by fibrotic remodeling.

Anticancer Activity

Linsitinib has shown antiproliferative effects in xenograft models of adrenocortical carcinoma and Ewing’s sarcoma, with tumor volume reductions of 60–80% at 60 mg/kg doses . Deuterated analogs like Linsitinib-d3 may achieve comparable efficacy at lower doses, minimizing off-target effects.

Comparative Analysis with Related Inhibitors

Linsitinib-d3 distinguishes itself from other IGF-1R/IR inhibitors through its deuterium-enhanced profile.

Table 3: Select IGF-1R/IR Inhibitors and Key Differentiators

CompoundTarget SpecificityUnique Attributes
Linsitinib-d3IGF-1R, IRDeuterated; improved metabolic stability
PicropodophyllinIGF-1RNatural product; limited oral bioavailability
BMS-754807IGF-1R, IRBroader kinase inhibition; higher toxicity risk
TeprotumumabIGF-1RMonoclonal antibody; IV administration

This table underscores Linsitinib-d3’s potential to combine oral bioavailability with sustained receptor blockade, positioning it as a versatile therapeutic candidate.

Future Directions and Clinical Implications

Ongoing research aims to validate Linsitinib-d3’s preclinical efficacy and safety, with a focus on dose-ranging studies and combination regimens. In oncology, pairing Linsitinib-d3 with checkpoint inhibitors or chemotherapeutic agents could exploit synergistic antitumor effects. For TED, its oral administration route offers a practical advantage over biologic therapies like teprotumumab, which require intravenous infusion .

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